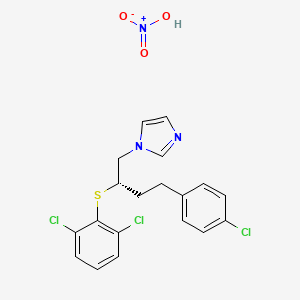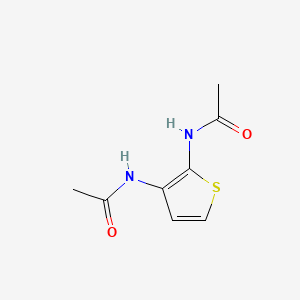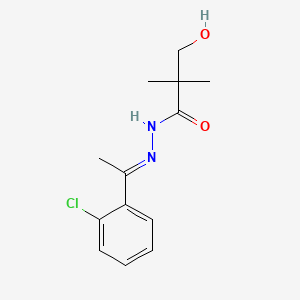
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氯苯氧基)-N-(3-(六氢-4-甲基-1H-1,4-二氮杂卓-1-基)丙基)乙酰胺二盐酸盐是一种合成有机化合物,其特征在于存在乙酰胺基、氯苯氧基和二氮杂卓环。
准备方法
合成路线和反应条件
2-(4-氯苯氧基)-N-(3-(六氢-4-甲基-1H-1,4-二氮杂卓-1-基)丙基)乙酰胺二盐酸盐的合成通常涉及多个步骤:
氯苯氧基中间体的形成: 此步骤涉及 4-氯苯酚与适当的酰化剂反应以形成氯苯氧基中间体。
二氮杂卓环的引入: 六氢-4-甲基-1H-1,4-二氮杂卓环是通过涉及合适前体的环化反应引入的。
偶联反应: 然后在特定条件下将氯苯氧基中间体与含有二氮杂卓环的中间体偶联以形成最终产物。
二盐酸盐的形成: 最终产物通过用盐酸处理转化为其二盐酸盐形式。
工业生产方法
该化合物的工业生产方法将涉及扩大实验室合成程序,优化反应条件以获得更高的产率,并通过各种纯化技术(如重结晶或色谱法)确保纯度。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,尤其是在二氮杂卓环或乙酰胺基处。
还原: 还原反应可以针对氯苯氧基或二氮杂卓环。
取代: 氯苯氧基易于发生亲核取代反应。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 氨、胺、硫醇。
主要产物
这些反应的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能会生成羟基化衍生物,而取代反应可能会在氯原子的位置引入各种官能团。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建块。其独特的结构允许各种官能化反应。
生物学
在生物学研究中,它可能因其与生物大分子(如蛋白质或核酸)的潜在相互作用而得到研究。
医药
该化合物可以研究其药理特性,包括潜在的治疗效果或作为药物开发的先导化合物。
工业
在工业中,它可能在合成特种化学品或作为制药生产中的中间体中找到应用。
作用机制
2-(4-氯苯氧基)-N-(3-(六氢-4-甲基-1H-1,4-二氮杂卓-1-基)丙基)乙酰胺二盐酸盐的作用机制将取决于其与分子靶标的特定相互作用。这些可能包括与酶、受体或其他蛋白质结合,导致生物途径的调节。
相似化合物的比较
类似化合物
- 2-(4-溴苯氧基)-N-(3-(六氢-4-甲基-1H-1,4-二氮杂卓-1-基)丙基)乙酰胺二盐酸盐
- 2-(4-氟苯氧基)-N-(3-(六氢-4-甲基-1H-1,4-二氮杂卓-1-基)丙基)乙酰胺二盐酸盐
独特性
2-(4-氯苯氧基)-N-(3-(六氢-4-甲基-1H-1,4-二氮杂卓-1-基)丙基)乙酰胺二盐酸盐的独特性在于其特定的取代模式以及氯苯氧基的存在,这可能会赋予其与类似物相比不同的化学和生物学特性。
属性
CAS 编号 |
87576-01-0 |
|---|---|
分子式 |
C17H28Cl3N3O2 |
分子量 |
412.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C17H26ClN3O2.2ClH/c1-20-9-3-11-21(13-12-20)10-2-8-19-17(22)14-23-16-6-4-15(18)5-7-16;;/h4-7H,2-3,8-14H2,1H3,(H,19,22);2*1H |
InChI 键 |
ABZOUFGQKZQAPC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)






